Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride
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Overview
Description
Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride is a chemical compound with the molecular formula C13H17NO3·HCl and a molecular weight of 271.74 g/mol . It is a solid compound that is typically stored in a sealed, dry environment at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride involves several steps. One common method includes the esterification of 2-methoxy-5-(pyrrolidin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Ammonia, primary amines
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, other derivatives
Scientific Research Applications
Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes or receptors in biological systems . The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Lacks the pyrrolidine ring, resulting in different chemical properties and reactivity.
Methyl 5-(pyrrolidin-2-yl)benzoate: Similar structure but without the methoxy group, leading to variations in its chemical behavior.
Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate: The non-hydrochloride form of the compound, which may exhibit different solubility and stability characteristics.
Uniqueness
Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride is unique due to the presence of both the methoxy and pyrrolidine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-methoxy-5-pyrrolidin-2-ylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-12-6-5-9(11-4-3-7-14-11)8-10(12)13(15)17-2;/h5-6,8,11,14H,3-4,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYVOPIRHRZEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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